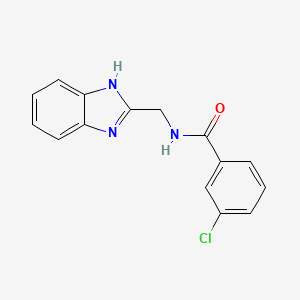

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-benzimidazol-2yl benzamide analogues, has been reported . These compounds were prepared and assessed for activation of human glucokinase, which is significant for the therapy of type-2 diabetes .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum computational methods . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compounds .Applications De Recherche Scientifique

- Research Findings :

- Research Findings :

- Research Findings :

- Research Findings :

- Research Findings :

- Research Findings :

Anticancer Activity

Green Chemistry Synthesis

Glycogen Synthase Kinase (GK) Activation

Vibrational Spectroscopy and Quantum Chemistry

Biological Scaffold for Drug Design

Potential Antitumor Properties

Mécanisme D'action

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide is human glucokinase (GK) . Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, an essential step in glucose metabolism .

Mode of Action

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity .

Biochemical Pathways

The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide enhances the glycolysis pathway . This leads to an increase in the conversion of glucose to glucose-6-phosphate, promoting the utilization of glucose and thereby helping to regulate blood glucose levels .

Result of Action

The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide results in significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .

Orientations Futures

The future directions for research on “N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide” and similar compounds could include further exploration of their therapeutic potential, particularly in relation to diseases like type-2 diabetes . Additionally, more comprehensive studies on their physical and chemical properties, safety, and hazards could be beneficial.

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBGTEWKXXXBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-(1-hydroxybutan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2420982.png)

![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)

![3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420996.png)

![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)

![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)